Danitracen

Description

Historical Context of Danitracen Development as a Neuroactive Compound

This compound (WA 335) was developed as an antidepressant compound in the 1970s. wikipedia.org This period was marked by active research into various chemical structures and their potential impact on neurotransmitter systems, following earlier serendipitous discoveries that had revolutionized the treatment of mental health conditions. escholarship.orgnih.gov The identification of compounds with neuroactive properties was a key focus, aiming to develop more effective and targeted therapies.

Significance of this compound in Early Psychopharmacology Studies

Early studies into this compound highlighted its interaction with key neurotransmitter systems. Research indicated that this compound acts by blocking central and peripheral 5-HT receptors. wikipedia.org This mechanism of action was of particular interest as serotonin (B10506) pathways were increasingly recognized for their involvement in mood regulation and other neurological functions.

In animal studies, this compound demonstrated notable effects. It was observed to potentiate testosterone-induced sexual behavior in rats and abolish the hypermotility induced by 5-hydroxytryptophan (B29612) (5-HTP) in mice. wikipedia.org Further investigations in amphetamine-treated rats showed that administration of this compound lowered whole brain serotonin and norepinephrine (B1679862) levels. wikipedia.orgnih.gov A study in 1977 comparing this compound with cyproheptadine (B85728) on serotonin turnover in the rat brain found that this compound at a dose of 1 mg/kg intraperitoneally decreased cerebral serotonin levels and increased 5-hydroxyindoleacetic acid (5-HIAA) levels. nih.gov However, at a higher dose of 10 mg/kg, it did not significantly affect the levels of either the amine or its metabolite. nih.gov this compound also potentiated the disappearance of 5-HT after administration of p-chlorophenylalanine. nih.gov These findings contributed to the understanding of how compounds interacting with serotonin receptors could influence neurochemical balance.

This compound was also investigated in clinical trials involving depressed patients. In these studies, this compound at a dosage of 3 mg/day was found to be equipotent to 150 mg/day of amitriptyline (B1667244), a widely used antidepressant at the time. wikipedia.org This comparison with an established treatment underscored its potential significance in the clinical setting during this era of psychopharmacology. This compound has also been described as a histamine (B1213489) and serotonin antagonist. wikipedia.org

Current Research Landscape and Unaddressed Questions Regarding this compound

Despite its early investigation and promising findings in initial studies, this compound does not appear to be a prominent focus of current pharmaceutical research based on the available information. Contemporary research in psychopharmacology explores a wide range of novel compounds and mechanisms, including those derived from natural products and utilizing advanced screening techniques. frontiersin.orgsciencedaily.comfmach.it

Structure

3D Structure

Properties

CAS No. |

31232-26-5 |

|---|---|

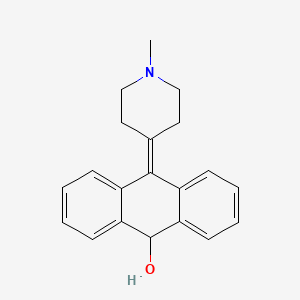

Molecular Formula |

C20H21NO |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

10-(1-methylpiperidin-4-ylidene)-9H-anthracen-9-ol |

InChI |

InChI=1S/C20H21NO/c1-21-12-10-14(11-13-21)19-15-6-2-4-8-17(15)20(22)18-9-5-3-7-16(18)19/h2-9,20,22H,10-13H2,1H3 |

InChI Key |

HLBRHTFSMMEHPK-UHFFFAOYSA-N |

SMILES |

CN1CCC(=C2C3=CC=CC=C3C(C4=CC=CC=C42)O)CC1 |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C(C4=CC=CC=C42)O)CC1 |

Appearance |

Solid powder |

Other CAS No. |

31232-26-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Danitracen; WA-335; WA 335; WA335; WA 335BS; BRN 1540021; NSC 170955. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Danitracen

Advanced Synthetic Routes for Danitracen and its Analogues

The synthesis of this compound and its analogues hinges on the construction of the tricyclic 9,10-dihydroanthracene core and the subsequent introduction of the 1-methyl-4-piperidylidene group. Modern synthetic chemistry offers several advanced routes to approach these challenges efficiently.

A primary strategy for forming the dihydroanthracene core involves the reduction of a corresponding anthraquinone or anthrone precursor. For instance, substituted 9,10-dihydroanthracenes can be effectively synthesized by the chemical reduction of anthraquinones using reagents like a mixture of hydriodic acid and phosphorus. researchgate.net Another approach involves the reaction of anthrone with specific reagents followed by reduction. For example, a related synthesis of 10,10-disubstituted-9,10-dihydroanthracen-9-ols is achieved by reacting anthrone with reagents like picolyl chloride hydrochloride, followed by reduction with sodium borohydride (NaBH₄). researchgate.net

Once the tricyclic ketone intermediate, 10-(1-methylpiperidin-4-one), is established on the anthracene (B1667546) scaffold, the critical exocyclic double bond can be formed. A standard and powerful method for this transformation is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction. This would involve reacting the ketone with a phosphorus ylide derived from a methyltriphenylphosphonium halide. This olefination reaction is highly reliable for creating carbon-carbon double bonds.

A plausible synthetic pathway is summarized in the table below.

| Step | Reaction | Reactants | Purpose |

| 1 | Friedel-Crafts Acylation | Phthalic anhydride, Benzene | Formation of 2-benzoylbenzoic acid |

| 2 | Cyclization | Concentrated Sulfuric Acid | Formation of Anthraquinone |

| 3 | Grignard Reaction | 1-methyl-4-chloropiperidine, Magnesium | Introduction of the piperidine ring at the 10-position (forming a tertiary alcohol) |

| 4 | Dehydration & Rearrangement | Acid catalyst | Formation of the piperidylidene double bond and the 9-anthrol structure |

| 5 | Selective Reduction | e.g., NaBH₄ or similar reducing agent | Reduction of the central ring to yield the 9,10-dihydroanthracene core |

This multi-step process represents a logical, though not explicitly documented, pathway to this compound, employing fundamental reactions common in the synthesis of complex heterocyclic and polycyclic molecules.

Exploration of this compound Derivatives for Enhanced Biological Activity

The exploration of chemical derivatives is a cornerstone of medicinal chemistry, aimed at improving a lead compound's potency, selectivity, and pharmacokinetic properties. For this compound, derivatization efforts would logically focus on modifying its three primary structural regions: the tricyclic anthracene core, the piperidine ring, and the hydroxyl group at the 9-position.

Structure-activity relationship (SAR) studies for various classes of therapeutic agents show that minor structural changes can lead to significant shifts in biological activity. mdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups onto aromatic rings can modulate receptor binding affinity. mdpi.com In the context of this compound, substituents such as halogens (F, Cl, Br), methoxy (-OCH₃), or trifluoromethyl (-CF₃) groups could be introduced onto the benzo rings of the dihydroanthracene nucleus.

Modifications to the piperidine ring could include altering the N-methyl group to other short-chain alkyls (e.g., ethyl, propyl) or replacing it with other functionalities to influence solubility and receptor interaction. Esterification or etherification of the 9-hydroxyl group would provide another avenue for creating prodrugs or modifying the compound's polarity and metabolic stability.

The following table illustrates a hypothetical exploration of this compound derivatives and their potential impact on a key biological parameter, such as receptor binding affinity (Ki).

| Compound | Modification | Target Parameter | Expected Outcome |

| This compound | (Parent Compound) | 5-HT Receptor Affinity (Ki) | Baseline |

| Derivative 1 | 2-Fluoro substitution on anthracene ring | 5-HT Receptor Affinity (Ki) | Potential increase in affinity due to altered electronic properties |

| Derivative 2 | N-Ethyl substitution on piperidine ring | 5-HT Receptor Affinity (Ki) | Possible change in binding pocket interaction |

| Derivative 3 | 9-O-Acetyl ester | Metabolic Stability | Prodrug formation, potential for altered pharmacokinetics |

| Derivative 4 | N-demethylation of piperidine ring | Receptor Selectivity | Potential alteration of selectivity profile against other monoamine receptors |

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this compound derivatives is not widely published.

Strategic Approaches to Structural Modification for Novel Pharmacological Profiles

Beyond enhancing existing activity, strategic structural modifications can be employed to discover entirely new pharmacological profiles. The this compound scaffold serves as a versatile starting point for such explorations. The goal is to alter the molecule's interaction with biological targets to elicit different or multiple therapeutic effects.

One strategic approach is scaffold hopping , where the dihydroanthracene core is replaced with other bioisosteric tricyclic systems, such as a dibenzosuberane, thioxanthene, or acridine ring system. These changes would fundamentally alter the geometry and electronic properties of the molecule, potentially leading to interactions with different receptors or enzymes.

Another strategy involves functional group diversification . The 1-methyl-4-piperidylidene moiety is a known pharmacophore in many centrally acting agents. Modifying this part of the molecule could shift its activity profile. For example, replacing the piperidine ring with other nitrogen-containing heterocycles like pyrrolidine or azepane could fine-tune its affinity for various G-protein coupled receptors (GPCRs).

Furthermore, conformational constraint is a powerful tool. Introducing rigidity into the structure, for instance by adding a bridging atom across the tricyclic system, can lock the molecule into a specific conformation. This can lead to a highly selective interaction with a particular receptor subtype, thereby reducing off-target effects and potentially revealing a novel therapeutic use. These advanced medicinal chemistry strategies are crucial for leveraging known chemical scaffolds like this compound to develop next-generation therapeutics with unique and improved pharmacological properties. rsc.org

Neurochemical and Molecular Pharmacology of Danitracen

Serotonergic System Modulation by Danitracen

This compound has demonstrated notable effects on the serotonergic system, influencing both receptor interactions and the levels and turnover of serotonin (B10506) and its metabolites. wikipedia.orgnih.govnih.gov

Interaction with 5-HT Receptor Subtypes

This compound is characterized, in part, by its action as a blocker of central and peripheral 5-HT receptors. wikipedia.orgncats.io Studies have indicated that this compound can counteract effects mediated by serotonin receptors, such as abolishing 5-hydroxytryptophan (B29612) (5-HTP)-induced hypermotility in mice. wikipedia.orgncats.io It has also been shown to block the hind limb flexor reflex in spinal rats, an effect that is potentiated by ergometrine and blocked by serotonin receptor antagonists like cyproheptadine (B85728) and this compound itself. nih.gov Furthermore, this compound has been identified as a serotonin receptor blocking agent in studies investigating its influence on neuroleptic-induced catalepsy. wikipedia.orgncats.io Research suggests that this compound's potentiating effects on certain behaviors may be blocked by serotonin receptor antagonists, indicating its interaction with these receptors. researchgate.net

Effects on Central Serotonin and Metabolite Levels

Administration of this compound has been shown to affect serotonin levels in the brain. In amphetamine-treated rats, this compound administration led to lowered whole brain serotonin levels. wikipedia.orgncats.io Studies in rats have indicated that this compound can lower serotonin levels in various brain regions, including the cerebrum, cerebellum, medulla, and the whole brain. nih.gov The effect on the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), appears to be more varied depending on the brain region and dosage. While this compound did not consistently affect 5-HIAA concentration across all brain areas, a considerable depletion was observed in the cerebellum. nih.gov At a dose of 1 mg/kg, this compound depressed cerebral 5-HT levels and elevated 5-HIAA levels in rats, although a higher dose of 10 mg/kg did not affect the levels of either the amine or its metabolite. nih.gov this compound pretreatment has also been shown to lower 5-HIAA levels in the whole brain of apomorphine (B128758) and amphetamine treated rats. nih.gov

Here is a summary of this compound's effects on central serotonin and 5-HIAA levels based on available data:

| Brain Region | This compound Effect on Serotonin (5-HT) Levels | This compound Effect on 5-HIAA Levels | Reference |

| Whole Brain | Lowered (in amphetamine-treated rats) | Lowered (in apomorphine and amphetamine treated rats) | wikipedia.orgncats.ionih.gov |

| Cerebrum | Lowered | Not consistently affected | nih.gov |

| Cerebellum | Lowered | Considerable depletion | nih.gov |

| Medulla | Lowered | Not consistently affected | nih.gov |

| Cerebral (1 mg/kg) | Depressed | Elevated | nih.gov |

| Cerebral (10 mg/kg) | No effect | No effect | nih.gov |

Influence on Serotonin Turnover Dynamics

The ratio of 5-HIAA to serotonin is often used as an indicator of serotonin turnover. Studies investigating the effect of this compound on serotonin turnover have yielded some complex results. Experiments examining the levels of 5-HT and 5-HIAA, and the rate of disappearance of 5-HT after inhibition of tryptophan decarboxylase, suggest that this compound may increase 5-HT turnover. nih.gov However, studies on the turnover rate of 5-HT after administration of probenecid (B1678239) and pargyline (B1678468) did not fully corroborate this assumption. nih.gov This discrepancy might be attributed to differences in this compound's action in various brain areas and potential interactions with the effects of monoamine oxidase inhibitors. nih.gov Increased 5-HT metabolism has been suggested as being implicated in the mechanism of action of this compound. ethernet.edu.et

Noradrenergic System Modulation by this compound

Beyond its effects on the serotonergic system, this compound also influences the noradrenergic system. nih.gov

Effects on Central Norepinephrine (B1679862) Levels

Similar to its effects on serotonin, this compound administration has been shown to lower central norepinephrine (NE) levels. wikipedia.orgncats.ionih.gov In amphetamine-treated rats, this compound lowered whole brain norepinephrine levels. wikipedia.orgncats.io this compound pretreatment also led to decreased NE levels in apomorphine and amphetamine treated rats. nih.gov A decrease in NE concentrations has been observed in the whole brain following this compound administration. ethernet.edu.et

Broader Neurotransmitter System Interactions

This compound has been shown to interact with multiple neurotransmitter systems beyond its primary targets. Studies indicate that this compound can influence noradrenergic neurons. In rats treated with apomorphine and amphetamine, pretreatment with this compound led to decreased levels of norepinephrine (NE) in the brain. nih.gov This suggests a potential involvement of this compound in modulating noradrenergic activity.

While this compound is known for its activity as a 5-HT receptor antagonist, its effects extend to influencing the levels of other neurotransmitters like serotonin (5-HT) and its metabolite 5-HIAA. nih.gov In studies, this compound administration lowered serotonin levels in various brain regions, including the cerebrum, cerebellum, and medulla. nih.gov Although it did not consistently affect 5-HIAA concentration, a considerable depletion was observed in the cerebellum. nih.gov

Interactive Data Table: Neurochemical Effects of this compound

| Brain Region | Serotonin (5-HT) Levels | 5-HIAA Levels | Norepinephrine (NE) Levels (in apomorphine/amphetamine treated rats) |

| Whole Brain | Lowered nih.gov | Lowered nih.gov | Decreased nih.gov |

| Cerebrum | Lowered nih.gov | Not consistently affected nih.gov | Not specified |

| Cerebellum | Lowered nih.gov | Considerable depletion nih.gov | Not specified |

| Medulla | Lowered nih.gov | Not consistently affected nih.gov | Not specified |

Note: Data is based on findings in rat studies. nih.gov

Enzymatic Pathways and Metabolic Influences on this compound's Action

The metabolic fate of this compound and the enzymatic pathways involved in its biotransformation are crucial aspects influencing its duration and intensity of action. While detailed information specifically on this compound's enzymatic metabolism is limited in the provided search results, the general principles of drug metabolism and biotransformation involving enzymatic pathways are relevant. bioninja.com.aumaps.orgresearchgate.net

Drug metabolism primarily occurs in the liver and involves enzymatic reactions that convert lipophilic compounds into more hydrophilic metabolites, facilitating their excretion from the body. bioninja.com.auresearchgate.net These enzymatic pathways often involve cytochrome P450 enzymes, flavin-containing monooxygenases, and other enzyme families responsible for oxidation, reduction, hydrolysis, and conjugation reactions. The interaction of a drug with these enzymes, either as a substrate, inhibitor, or inducer, can significantly influence its plasma concentration and, consequently, its pharmacological effects.

While specific enzymatic pathways for this compound's metabolism are not explicitly detailed, the involvement of metabolic processes is suggested by research indicating a possible increase in metabolism as part of its mechanism of action, particularly in the context of its effects on noradrenergic neurons. nih.gov Further research would be needed to elucidate the precise enzymatic transformations this compound undergoes and the specific enzymes involved.

Preclinical Pharmacological and Toxicological Investigations of Danitracen

In Vitro Pharmacological Profiling

In vitro investigations aim to characterize the fundamental interactions of a compound with biological targets, such as receptors, and to explore its effects on cellular processes.

Receptor Binding and Functional Assays

Danitracen has been shown to act by blocking central and peripheral 5-HT receptors. wikipedia.orgwikipedia.org Receptor binding assays are commonly used in preclinical research to determine the affinity of a compound for specific receptors. wikipedia.orgguidetopharmacology.org Functional assays, on the other hand, assess the biological outcome of this binding, such as whether the compound acts as an agonist or antagonist, or its effect on downstream signaling. wikipedia.orggenome.jp While this compound is noted to block 5-HT receptors, detailed data from specific receptor binding and functional assays for this compound were not available in the consulted literature. wikipedia.orgwikipedia.orgscribd.com

Cellular Signaling Pathway Analysis

Cellular signaling pathway analysis explores how a compound influences the complex network of molecular interactions within a cell. This can involve studying the activation or inhibition of various proteins and secondary messengers that relay signals from receptors to cellular responses. nih.govontosight.aiciteab.comnih.gov Information regarding specific studies analyzing the effects of this compound on cellular signaling pathways was not found in the available search results.

In Vivo Behavioral and Neurochemical Studies in Animal Models

Animal models are widely used in preclinical research to investigate the potential therapeutic effects of compounds on complex behaviors and to understand the underlying neurobiological mechanisms. wikipedia.orgwikipedia.orgguidetopharmacology.org

Antidepressant-like Effects and Associated Behavioral Paradigms

This compound has been identified as an antidepressant compound. wikipedia.orgwikipedia.org Preclinical evaluation of antidepressant-like effects in animal models commonly employs behavioral paradigms designed to assess states analogous to aspects of human depression, such as behavioral despair. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikidoc.orgfishersci.atnih.govmims.com The forced swim test (FST) and tail suspension test (TST) are two such widely used models, where a reduction in immobility time is considered indicative of antidepressant activity. wikipedia.orgwikipedia.orgwikidoc.orgfishersci.atnih.govmims.comciteab.com While this compound is described as an antidepressant, specific data detailing its performance in these particular behavioral despair tests were not found in the provided search results.

Modulation of Specific Behavioral Responses (e.g., 5-HTP induced hypermotility, sexual behavior)

Preclinical studies have investigated this compound's impact on specific behaviors modulated by neurotransmitter systems. This compound has been shown to abolish 5-hydroxytryptophan (B29612) (5-HTP) induced hypermotility in mice. wikipedia.orgwikipedia.org 5-HTP is a precursor to serotonin (B10506) (5-HT), and administering it can increase serotonin levels, leading to behavioral changes like hypermotility. lipidmaps.org The ability of this compound to counteract this effect suggests an interaction with the serotonergic system.

Furthermore, this compound has been observed to potentiate testosterone-induced sexual behavior in rats. wikipedia.orgwikipedia.org Sexual behavior is a complex process influenced by hormonal and neurochemical factors. The potentiation of testosterone's effects by this compound indicates a potential modulatory role in the neural circuits governing sexual responses.

Neurochemical Correlates of Behavioral Changes

Investigations into the neurochemical correlates of behavioral changes explore how a compound alters neurotransmitter levels or activity in the brain. Studies in amphetamine-treated rats administered this compound demonstrated a reduction in whole brain serotonin and norepinephrine (B1679862) levels. wikipedia.orgwikipedia.org This finding suggests that this compound influences the metabolism or reuptake of these key monoamine neurotransmitters, which are known to play significant roles in mood and behavior. wikipedia.orgmims.com

The observed changes in neurochemical levels may underlie some of the behavioral effects of this compound, such as its antidepressant nature and its modulation of specific behavioral responses.

| Compound | Effect on Whole Brain Levels (in Amphetamine-Treated Rats) | Reference |

| Serotonin | Lowered | wikipedia.orgwikipedia.org |

| Norepinephrine | Lowered | wikipedia.orgwikipedia.org |

Table 1: Effects of this compound on Whole Brain Serotonin and Norepinephrine Levels in Amphetamine-Treated Rats

Preclinical Toxicology and Safety Assessments

Preclinical safety assessment is a critical phase in drug development, involving in vitro and in vivo studies to evaluate the potential harmful effects of a compound before human trials commence. These studies aim to identify target organs for toxicity, characterize dose-response relationships, and inform the design of clinical studies, including initial safe doses and monitoring parameters. evotec.comcriver.comcriver.comeuropa.eu

Acute and Subchronic Toxicity Studies

Acute toxicity studies typically involve the administration of a single dose or multiple doses over a period not exceeding 24 hours to identify immediate adverse effects and estimate the dose causing significant toxicity or lethality. bienta.netnc3rs.org.uk Subchronic toxicity studies, on the other hand, involve repeated administration of a substance over a moderate period, typically ranging from 28 to 90 days, to assess effects from prolonged exposure. oecd.orgcriver.comnih.govoecd.org These studies often evaluate parameters such as mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology. bienta.netoecd.orgoecd.org

Based on the available search results, specific data detailing the outcomes of acute and subchronic toxicity studies for this compound were not found.

Developmental and Reproductive Toxicology Considerations

Developmental and reproductive toxicology (DART) studies are designed to assess the potential of a substance to cause adverse effects on sexual function and fertility, as well as on the development of the offspring from conception through puberty. criver.com These studies are crucial for identifying potential risks to reproductive health and fetal development. nih.govfrontiersin.orgfrontiersin.org Adverse outcomes can include effects on reproductive organs, altered hormone levels, reduced fertility, embryo-fetal mortality, structural malformations, and functional deficits in offspring. nih.govfrontiersin.orgca.gov

Specific findings regarding the developmental and reproductive toxicity of this compound were not present in the consulted search materials. General information on DART studies and the effects of other compounds was available, but not data specific to this compound. cpsc.gove-lactancia.orgresearchgate.netnih.govfrontiersin.orgepa.govfrontiersin.orgca.govceon.rs

Systems Toxicology Approaches for Comprehensive Safety Evaluation

Systems toxicology is an approach that utilizes high-throughput molecular methods and computational analysis to understand how chemicals disrupt biological systems at multiple levels of organization, from molecules to pathways and biological processes. frontiersin.org This approach aims to provide a more comprehensive safety evaluation by integrating diverse data types to elucidate the mechanisms of toxicity and predict potential adverse outcomes. frontiersin.org

While systems toxicology is a recognized field in modern safety assessment, information on the application of systems toxicology approaches specifically for the evaluation of this compound was not found in the provided search results. biorxiv.orgfrontiersin.org

Mechanistic Toxicology Investigations

Mechanistic toxicology focuses on understanding the molecular and cellular mechanisms by which chemicals exert their toxic effects. amazon.comamazon.com This involves investigating how a substance interacts with biological targets, leading to a cascade of events that result in toxicity. Understanding these mechanisms can aid in predicting human health risks and informing the design of safer compounds. amazon.comamazon.com

Clinical Research and Translational Implications of Danitracen

Historical Overview of Danitracen Clinical Trials in Affective Disorders

This compound was investigated in clinical trials for depressed patients. wikipedia.org Research into its effects on the central nervous system was conducted in the 1970s. wikipedia.org Studies from this period explored its pharmacological profile, including its action as a histamine (B1213489) and serotonin (B10506) antagonist. wikipedia.org

Comparative Clinical Efficacy and Pharmacodynamics (e.g., vs. tricyclic antidepressants)

This compound acts by blocking central and peripheral 5-HT receptors. wikipedia.org In preclinical studies, it was shown to potentiate testosterone-induced sexual behavior in rats and abolish 5-hydroxytryptophan (B29612) (5-HTP)-induced hypermotility in mice. wikipedia.org Administration of this compound in amphetamine-treated rats resulted in lowered whole brain serotonin and norepinephrine (B1679862) levels. wikipedia.org

Clinical investigations compared this compound to tricyclic antidepressants (TCAs). wikipedia.orgkarger.com One study indicated that this compound, at a dose of 3 mg/day, was equipotent to 150 mg/day of amitriptyline (B1667244) in depressed patients. wikipedia.org Tricyclic antidepressants like amitriptyline and imipramine (B1671792) are known to work by increasing levels of serotonin and norepinephrine and by blocking certain serotonin, adrenergic, histamine, and cholinergic receptors. wikipedia.org Imipramine, for instance, is a potent inhibitor of serotonin reuptake and also inhibits norepinephrine reuptake. wikipedia.org

While direct comparative pharmacodynamic data detailing receptor binding affinities across a broad panel for both this compound and various TCAs were not extensively found in the search results, the reported equipotency in clinical trials suggests a comparable level of antidepressant effect despite potentially differing primary mechanisms or receptor profiles compared to the broad actions of TCAs. wikipedia.orgwikipedia.org

Challenges and Considerations in Translational Research for Neuroactive Compounds

Translating insights from basic research into new medicines, particularly for central nervous system (CNS) disorders, presents significant challenges. psu.eduresearchgate.net Compared to non-CNS drugs, CNS drugs typically take longer to reach the market and have a higher attrition rate. psu.edu This is largely attributed to the inherent complexity of the human brain, where the underlying causes of many disorders remain poorly understood. psu.edu

Furthermore, neuroactive compounds face the challenge of crossing the blood-CNS barrier (BCNSB) to interact with their intended targets in the brain. psu.eduresearchgate.net This barrier is not only physical but also involves specific transport mechanisms and metabolic enzymes that can restrict drug entry and promote efflux. psu.edu The liability of CNS drugs to cause CNS-related side effects also limits their utility. psu.edu

The lack of predictive preclinical models and inefficient drug delivery to the brain are significant obstacles in the field. researchgate.net Identifying and validating suitable targets for therapeutic intervention in complex neurological and psychiatric disorders is also challenging due to their heterogeneous etiologies. researchgate.net The absence of reliable pharmacodynamic biomarkers and target engagement markers further complicates translational research. researchgate.net

Structure Activity Relationship Sar Studies and Derivative Development

Design and Synthesis of Danitracen Analogues with Modified Structures

Evaluation of Structure-Activity Relationships for Serotonergic Modulation

The evaluation of this compound's effect on the serotonergic system has been a key area of investigation, revealing its mechanism as a serotonin (B10506) receptor blocking agent. wikipedia.orgnih.gov Studies in animal models have demonstrated its significant impact on serotonin turnover. nih.gov

Neurochemical analyses have shown that this compound administration leads to a dose-dependent modulation of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. At a low dose (1 mg/kg), this compound was found to decrease cerebral serotonin levels while simultaneously increasing 5-HIAA levels. nih.gov This suggests an enhanced turnover of serotonin. nih.gov However, a higher dose (10 mg/kg) did not produce the same effect on the levels of the amine or its metabolite. nih.gov

Further studies indicated that this compound lowered serotonin concentrations across multiple brain regions, including the cerebrum, cerebellum, and medulla. nih.gov The drug's pretreatment also led to a reduction in whole-brain 5-HIAA levels. nih.gov These findings collectively point to a mechanism that involves an increase in serotonin metabolism and turnover, consistent with its action as a serotonin antagonist. nih.govnih.gov The relationship between the core structure of this compound and these serotonergic effects forms the basis of its pharmacological activity, though detailed SAR studies comparing multiple derivatives are not available.

| Compound | Dose | Brain Region | Effect on Serotonin (5-HT) | Effect on 5-HIAA | Inferred Mechanism |

|---|---|---|---|---|---|

| This compound | 1 mg/kg | Cerebral | Decrease | Increase | Increased 5-HT Turnover |

| This compound | 10 mg/kg | Cerebral | No Effect | No Effect | Dose-dependent action |

| This compound | Not Specified | Whole Brain, Cerebrum, Cerebellum, Medulla | Decrease | Decrease (whole brain, post-pretreatment) | Increased metabolism |

Development of Novel Chemical Entities Based on the this compound Scaffold

The development of novel chemical entities (NCEs) originating from the this compound scaffold is not documented in the available scientific literature. While the tricyclic system of this compound presents a foundational structure for medicinal chemistry exploration, published research has not detailed subsequent efforts to use this scaffold as a template for generating new, distinct therapeutic agents.

Computational Chemistry and Rational Drug Design for this compound Derivatives

There is no specific information available in the scientific literature regarding the application of computational chemistry or rational drug design methodologies to this compound derivatives. Modern techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, or in silico screening have not been reported in the context of optimizing or exploring analogues of the this compound structure.

Unexplored Therapeutic Potential and Research Directions for Danitracen

Investigation of Danitracen Beyond Primary Antidepressant Activity

The neurochemical profile of this compound suggests that its therapeutic potential may extend beyond major depressive disorder. The intricate interplay of serotonin (B10506) and norepinephrine (B1679862) in various psychiatric conditions provides a strong rationale for exploring its utility in related disorders.

Potential in Anxiety Disorders

Given the significant overlap in the neurobiology of depression and anxiety, the anxiolytic potential of this compound warrants investigation. Many antidepressant medications, particularly those modulating serotonin, are effective in treating a range of anxiety disorders. nih.gov The mechanism of action for such drugs often involves targeting the stress-adaptation system in the brain, a system implicated in both depression and anxiety. nih.gov Serotonergic agents are considered particularly effective for symptoms of general distress that are common across these conditions. nih.gov As this compound is known to block 5-HT receptors, its potential efficacy in anxiety disorders is a logical, albeit unexplored, area of research. wikipedia.orgnih.gov

Other Neurological or Psychiatric Conditions

The influence of this compound on serotonergic and noradrenergic pathways could have implications for other neurological and psychiatric conditions where these systems are dysregulated. rroij.com For instance, psychotropic medications with similar broad monoaminergic effects are sometimes explored in conditions such as obsessive-compulsive disorder (OCD) and pain management. bac-lac.gc.ca An enhancement of 5-HT2 transmission in the orbitofrontal cortex is thought to be a key mechanism in the therapeutic effect of some drugs for OCD. bac-lac.gc.ca Given that this compound interacts with 5-HT receptors, its specific effects on receptor subtypes relevant to other conditions would be a valuable area of future study. wikipedia.org

Role of this compound as a Pharmacological Probe for Receptor Systems

A pharmacological probe is a tool used to selectively interact with a specific receptor or biological target to elucidate its function. Given this compound's activity at 5-HT receptors, it could potentially be utilized as a research tool to investigate the roles of these receptors in various physiological and pathological processes. wikipedia.orgacnp.org The utility of a compound as a pharmacological probe is dependent on its specificity and affinity for different receptor subtypes. psychiatrictimes.com There are at least 15 identified 5-HT receptor subtypes, each with distinct distributions and functions in the brain. acnp.orgyoutube.com Detailed in vitro binding assays would be necessary to characterize this compound's affinity and selectivity profile across the spectrum of serotonin and norepinephrine receptors. researchgate.net This information would be critical in determining its suitability as a selective probe for a particular receptor subtype.

Table 1: Key Serotonin Receptor Subtypes and Their Investigated Functions

| Receptor Subtype | Primary Location(s) in CNS | Known/Investigated Functions | Potential Relevance for this compound Research |

| 5-HT1A | Hippocampus, Amygdala, Raphe Nuclei | Regulation of mood, anxiety, and stress response. acnp.orgnih.gov | Investigation of anxiolytic and antidepressant effects. |

| 5-HT1B | Basal Ganglia, Substantia Nigra | Regulation of serotonin release (autoreceptor). acnp.orgnih.gov | Understanding feedback mechanisms of this compound's action. |

| 5-HT2A | Cerebral Cortex | Involved in cognition, mood, and psychosis. nih.gov | Exploring potential effects on cognitive function or utility in other psychiatric disorders. |

| 5-HT2C | Choroid Plexus | Regulation of appetite, mood, and dopamine (B1211576) release. nih.gov | Investigating metabolic side effects or therapeutic potential in eating disorders. |

| 5-HT3 | Brainstem, Area Postrema | Regulation of nausea and vomiting. nih.gov | Assessing potential antiemetic properties. |

This table provides a generalized overview. The exact functions and distributions can be more complex.

Integration of Multi-Omics Data in this compound Research (e.g., epigenetics)

Modern drug research increasingly utilizes multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to gain a comprehensive understanding of a drug's mechanism of action and to identify biomarkers for treatment response. elsevierpure.comduke.edu For a compound like this compound, which belongs to the older class of tricyclic antidepressants, no specific multi-omics studies have been published. However, research on other tricyclics provides a roadmap for future investigations.

Epigenetic modifications, such as DNA methylation and histone modification, are known to play a role in depression and the therapeutic response to antidepressants. mdpi.comwikipedia.org Studies have shown that some tricyclic antidepressants, like imipramine (B1671792) and amitriptyline (B1667244), can reduce DNA methylation, potentially by inhibiting DNA methyltransferase 1 activity. nih.govwisc.edu Investigating whether this compound induces similar epigenetic changes could provide novel insights into its long-term effects on gene expression and neuronal plasticity. mdpi.com A multi-omics approach could also help in identifying novel molecular targets of this compound and in understanding the complex biological pathways it modulates. nih.govresearchgate.net

Advanced Methodologies in this compound Research

In Vivo Imaging Techniques

In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the non-invasive visualization and quantification of drug targets in the living brain. nih.govfrontiersin.org These techniques are invaluable for understanding a drug's pharmacokinetics and pharmacodynamics, including receptor occupancy at different doses.

For a compound like this compound that targets serotonin and norepinephrine systems, PET and SPECT imaging could be employed to:

Visualize and quantify 5-HT receptor binding: Using specific radioligands for different 5-HT receptor subtypes, researchers could determine the precise in-brain targets of this compound and the extent to which it occupies these receptors at clinically relevant concentrations. nih.govnih.govsnmjournals.orgacs.org

Assess norepinephrine transporter (NET) occupancy: As this compound also affects norepinephrine levels, PET or SPECT imaging of the norepinephrine transporter could elucidate its effects on this system. nih.govscispace.comradiologykey.com

Table 2: Potential In Vivo Imaging Approaches for this compound Research

| Imaging Modality | Target | Potential Radioligand(s) | Research Question |

| PET | 5-HT1A Receptor | [¹¹C]WAY-100635 | Does this compound bind to and occupy 5-HT1A receptors in vivo? |

| PET | 5-HT2A Receptor | [¹⁸F]altanserin, [¹¹C]MDL 100,907 | What is the in vivo binding profile of this compound at 5-HT2A receptors? |

| SPECT | Serotonin Transporter (SERT) | [¹²³I]β-CIT, [¹²³I]ADAM | Does this compound indirectly affect serotonin transporter availability? |

| PET | Norepinephrine Transporter (NET) | [¹¹C]MRB | Does this compound interact with the norepinephrine transporter in the brain? |

This table presents examples of established radioligands and is not exhaustive.

The application of these advanced imaging techniques to the study of this compound could revitalize research into this compound, providing a modern understanding of its neuropharmacological profile and potentially uncovering new therapeutic applications. harvard.edu

Advanced Electrophysiological Studies

While early research on this compound identified its primary mechanism as the blockade of central and peripheral 5-HT receptors, a deeper understanding of its influence on neuronal excitability and network dynamics is lacking. wikipedia.org Advanced electrophysiological studies would be instrumental in elucidating the nuanced effects of this compound on the nervous system. Such studies could provide critical insights into its therapeutic potential and guide further drug development.

Future research employing sophisticated electrophysiological techniques could focus on several key areas:

Patch-Clamp analysis of receptor subtypes: Initial studies identified this compound as a 5-HT receptor antagonist. However, the 5-HT receptor family is vast and diverse, with different subtypes mediating distinct physiological effects. Voltage-clamp and current-clamp studies on individual neurons expressing specific 5-HT receptor subtypes could pinpoint the precise targets of this compound. This would allow for a more refined understanding of its mechanism of action and potential side effects.

In-vivo multi-electrode array recordings: To understand how this compound modulates neural circuits in a living organism, in-vivo multi-electrode array recordings in relevant brain regions of animal models of depression would be invaluable. These studies could reveal how this compound alters neuronal firing patterns, synaptic plasticity, and network oscillations, providing a more holistic view of its effects on brain function.

Optogenetic manipulation of specific neural pathways: Combining electrophysiological recordings with optogenetics would allow researchers to investigate the effects of this compound on specific, genetically defined neural circuits. For instance, by selectively activating or inhibiting serotonergic neurons while recording from downstream targets, the precise impact of this compound on serotonin-mediated neurotransmission could be dissected with unprecedented detail.

The data from these advanced electrophysiological studies could be compiled to create a comprehensive profile of this compound's effects on the nervous system, as illustrated in the hypothetical data table below:

| Electrophysiological Parameter | Brain Region | Effect of this compound | Potential Therapeutic Implication |

| Spontaneous Firing Rate | Dorsal Raphe Nucleus | Decrease | Modulation of serotonin release |

| Long-Term Potentiation (LTP) | Hippocampus | Enhancement | Pro-cognitive effects |

| Gamma Oscillations | Prefrontal Cortex | Normalization | Improvement in executive function |

Re-evaluation of this compound in the Context of Modern Drug Discovery Paradigms

This compound was developed in the 1970s, a period when drug discovery was largely reliant on serendipity and empirical screening. nih.gov The advent of molecular biology, genomics, and computational approaches has revolutionized the field, introducing new paradigms for drug discovery and development. nih.govresearchgate.netmdpi.com Re-evaluating this compound within this modern context could unveil novel therapeutic applications and opportunities for optimization.

A modern re-evaluation of this compound would likely involve several key strategies:

Target Deconvolution and Polypharmacology Profiling: While this compound is known to target 5-HT receptors, its full range of molecular targets remains largely unknown. wikipedia.org Modern approaches such as chemical proteomics and in-silico target prediction could be employed to identify all the proteins that this compound interacts with in an unbiased manner. This could reveal unexpected off-target effects that might contribute to its therapeutic efficacy or side-effect profile. Understanding the polypharmacology of this compound is crucial in an era where multi-target drugs are increasingly recognized for their potential in treating complex diseases. mdpi.com

Structure-Based Drug Design: The three-dimensional structure of this compound's primary targets, the 5-HT receptors, are now available. This allows for the application of structure-based drug design principles to optimize the chemical structure of this compound. By understanding the precise binding interactions between this compound and its receptors, medicinal chemists could design new analogs with improved affinity, selectivity, and pharmacokinetic properties.

Translational Biomarkers: A significant advancement in modern drug discovery is the use of translational biomarkers to guide clinical development. nih.gov For this compound, this could involve identifying specific genetic markers or neuroimaging signatures that predict a patient's response to the drug. This would enable a more personalized medicine approach, ensuring that this compound is administered to the patients who are most likely to benefit.

The following table outlines a potential framework for the re-evaluation of this compound using modern drug discovery approaches:

| Modern Drug Discovery Approach | Application to this compound | Expected Outcome |

| High-Throughput Screening | Screening against a broad panel of receptors and enzymes | Identification of novel molecular targets |

| Computational Chemistry | Molecular docking and dynamics simulations | Rational design of more potent and selective analogs |

| Pharmacogenomics | Correlating genetic variations with treatment response | Development of a companion diagnostic |

Conclusion

Synthesis of Key Academic Findings on Danitracen

This compound (also known as WA 335) is a chemical compound that was primarily investigated in the 1970s for its potential as an antidepressant. wikipedia.org The core of its pharmacological activity, as established by early research, lies in its role as an antagonist of histamine (B1213489) and serotonin (B10506) receptors. wikipedia.org Specifically, it has been shown to block both central and peripheral 5-HT (serotonin) receptors. wikipedia.org

Preclinical studies conducted on animal models have provided the bulk of the data on this compound's neurochemical effects. Research has demonstrated that this compound can lower serotonin levels in various brain regions, including the cerebrum, cerebellum, and medulla. nih.gov In addition to its impact on the serotonergic system, studies have indicated that this compound's mechanism of action also involves noradrenergic neurons. nih.gov For instance, in rats treated with amphetamine, administration of this compound resulted in decreased levels of both serotonin and norepinephrine (B1679862) in the brain. wikipedia.orgnih.gov Furthermore, this compound was observed to abolish hypermotility in mice induced by 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.org

Some clinical investigations were undertaken with depressed patients, where a 3 mg/day administration of this compound was found to be equipotent to 150 mg/day of the established antidepressant, amitriptyline (B1667244). wikipedia.org

| Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| Neurochemical Effects | Rats | Lowered serotonin levels in cerebrum, cerebellum, and medulla. | nih.gov |

| Interaction with other compounds | Amphetamine-treated rats | Lowered whole brain serotonin and norepinephrine levels. | wikipedia.org |

| Behavioral Effects | Mice | Abolished 5-HTP-induced hypermotility. | wikipedia.org |

| Receptor Activity | General | Acts as a blocker of central and peripheral 5-HT receptors. | wikipedia.org |

Identification of Critical Gaps in this compound Research

Despite the foundational research conducted several decades ago, there are significant gaps in the scientific literature concerning this compound. The most prominent of these is the limited scope and age of the available studies. The majority of the research dates back to the 1970s and early 1980s, and there appears to be a lack of recent scholarly inquiry into this compound.

Specific areas where research is lacking include:

Comprehensive Pharmacokinetics: While some effects have been documented, detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in various models are not readily available in recent literature.

Long-term Efficacy and Safety: The initial clinical investigations were seemingly of short duration. There is no available data on the long-term efficacy or the comprehensive safety profile of this compound in human subjects.

Mechanism of Action at the Molecular Level: While it is known to be a serotonin and histamine antagonist, a detailed molecular-level understanding of its interaction with these receptors and downstream signaling pathways is not thoroughly elucidated with modern techniques.

Comparative Studies: Beyond the initial comparison to amitriptyline, there is a lack of comparative studies with newer classes of antidepressants that have since been developed.

Future Trajectories for Scholarly Inquiry into this compound

Given the identified gaps, future research on this compound could provide valuable insights. The following trajectories represent potential avenues for renewed scholarly investigation:

Re-evaluation with Modern Pharmacological Tools: Utilizing contemporary technologies such as high-throughput screening, molecular modeling, and advanced analytical techniques could provide a more precise understanding of this compound's mechanism of action and its binding affinities for various receptors.

In-depth Preclinical Studies: New preclinical trials could be designed to systematically evaluate the compound's ADME profile, as well as its long-term effects in animal models. This would help in establishing a more robust foundational knowledge base.

Exploration of Novel Therapeutic Applications: Given its action on serotonergic and noradrenergic pathways, research could explore its potential efficacy in other neurological or psychiatric disorders beyond depression where these systems are implicated.

Synthesis of Analogs: A medicinal chemistry approach could be employed to synthesize and screen analogs of this compound. This could potentially lead to the discovery of new compounds with improved efficacy, selectivity, or pharmacokinetic properties.

| Research Area | Objective | Potential Impact |

|---|---|---|

| Molecular Pharmacology | To precisely define the receptor binding profile and downstream effects. | A clearer understanding of its mechanism and potential off-target effects. |

| Pharmacokinetics (ADME) | To characterize the absorption, distribution, metabolism, and excretion. | Essential data for any potential future clinical development. |

| Medicinal Chemistry | To synthesize and evaluate new derivatives of this compound. | Discovery of novel chemical entities with potentially superior therapeutic profiles. |

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments for synthesizing Danitracen while ensuring purity and structural validation?

- Methodological Answer : Begin with a literature review to identify established synthetic pathways (e.g., Friedel-Crafts alkylation or palladium-catalyzed cross-coupling). Use orthogonal characterization techniques such as -NMR, -NMR, and HPLC-MS to validate purity and structural integrity. Include control experiments to rule out side products, and document solvent systems, reaction temperatures, and catalyst ratios in detail for reproducibility .

Q. What analytical techniques are critical for assessing this compound’s stability under varying physiological conditions?

- Methodological Answer : Employ accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor degradation. Pair these with in vitro simulations (e.g., phosphate-buffered saline at pH 7.4 and 37°C) to mimic physiological environments. Quantify degradation products via LC-UV/MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Q. How should researchers formulate testable hypotheses about this compound’s mechanism of action in preclinical models?

- Methodological Answer : Start with target identification using computational docking (e.g., AutoDock Vina) against proteins implicated in its therapeutic area (e.g., neurotransmitter receptors). Validate hypotheses via knockout cell lines or competitive binding assays. Ensure dose-response curves are statistically robust (e.g., Hill slope analysis) and include negative controls to isolate nonspecific effects .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across in vitro and in vivo studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., bioavailability differences). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption and distribution. Validate with interspecies comparative studies (e.g., murine vs. primate models) and adjust for metabolic enzyme variability via cytochrome P450 profiling .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity data with high inter-subject variability?

- Methodological Answer : Apply mixed-effects models to account for individual variability, and use Bayesian hierarchical modeling to integrate prior toxicity data. For non-linear responses, employ benchmark dose (BMD) analysis with PROAST software. Ensure reproducibility by adhering to OECD guidelines for toxicity testing .

Q. How can researchers address discrepancies in this compound’s receptor binding affinity reported across independent studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer composition, temperature) and validate receptor sources (e.g., recombinant vs. native proteins). Perform cross-laboratory validation using blinded samples. Apply Bland-Altman analysis to quantify systematic biases and use surface plasmon resonance (SPR) as a orthogonal method to confirm binding kinetics .

Q. What strategies mitigate batch-to-batch variability in this compound’s synthesis during scale-up for translational research?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via design of experiments (DoE). Use real-time process analytical technology (PAT) like Raman spectroscopy for in-line monitoring. Characterize polymorphic forms via X-ray powder diffraction (XRPD) and optimize crystallization conditions using solubility phase diagrams .

Data Management and Reproducibility

Q. How should researchers structure datasets for this compound’s pharmacokinetic-pharmacodynamic (PK-PD) studies to ensure FAIR compliance?

- Methodological Answer : Use standardized metadata templates (e.g., ISA-Tab) to document experimental conditions, and store raw data in repositories like Zenodo or Figshare. Include machine-readable formats (e.g., .csv for time-concentration curves) and cite persistent identifiers (DOIs). Adhere to MIAME guidelines for microarray data if applicable .

Q. What validation criteria are essential for computational models predicting this compound’s metabolic pathways?

- Methodological Answer : Validate in silico predictions (e.g., CYP450 metabolism via StarDrop) with in vitro hepatocyte assays. Use root mean square deviation (RMSD) to compare predicted vs. observed metabolite profiles. Apply k-fold cross-validation to assess model generalizability and report applicability domains to limit overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.